molecular formula C24H13NO7 B015327 Fluorescein 6-Maleimide CAS No. 161598-40-9

Fluorescein 6-Maleimide

Cat. No.: B015327
CAS No.: 161598-40-9
M. Wt: 427.4 g/mol
InChI Key: KNFQJMQMVDKTPU-UHFFFAOYSA-N
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Description

Fluorescein 6-Maleimide is a fluorescent dye widely used in biochemical applications. It is particularly known for its ability to label free thiol groups in proteins, peptides, and other biomolecules. This compound is highly valued for its strong fluorescence, which makes it an excellent tool for various analytical and diagnostic purposes .

Mechanism of Action

Target of Action

Fluorescein 6-Maleimide primarily targets free thiol groups present in molecules such as DNA, RNA, oligonucleotides, PNA, and proteins . Thiol groups are sulfur-containing functional groups found in many biological molecules. They play a crucial role in the structure and function of proteins, making them a significant target for this compound .

Mode of Action

This compound interacts with its targets through a process known as thiol-reactive labeling . The maleimide group in the compound reacts predominantly with sulfhydryls (thiol groups) at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly selective, with the maleimide group being approximately 1000 times more reactive towards a free sulfhydryl than to an amine at pH 7 . This interaction results in the labeling of the target molecule with fluorescein, a fluorescent tag that can be directly visualized or detected with anti-fluorescein antibodies .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the visualization and study of biological systems . By labeling thiol groups with fluorescein, the compound allows for the direct visualization of these groups and their associated molecules. This can provide valuable insights into various metabolic pathways and ionic flows that are intrinsically linked to cellular life .

Pharmacokinetics

It’s known that the compound is used for labeling in a laboratory setting, and it’s typically applied directly to the target molecules in a controlled environment

Result of Action

The primary result of this compound’s action is the fluorescent labeling of thiol-containing molecules . This labeling allows for the direct visualization of these molecules, aiding in the study of their structure, function, and interactions. The fluorescence of the compound can be used to demarcate the area under observation, distinguishing it from adjacent areas .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the environment plays a crucial role in the compound’s reactivity. The maleimide group reacts predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur . Additionally, the compound is moisture-sensitive, and it’s recommended to store it in a desiccated environment at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein 6-Maleimide is synthesized through the reaction of fluorescein with maleimide. The process typically involves the following steps:

    Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate.

    Reaction with Maleimide: The activated fluorescein is then reacted with maleimide under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Fluorescein 6-Maleimide primarily undergoes thiol-reactive conjugation reactions. The maleimide group reacts with thiol groups in proteins and peptides to form stable thioether bonds.

Common Reagents and Conditions:

    Reagents: Thiol-containing compounds such as cysteine residues in proteins.

    Conditions: The reaction is typically carried out in a buffer solution at a pH of 7-7.5. .

Major Products: The primary product of the reaction is a thiol-conjugated fluorescein derivative, which exhibits strong fluorescence and can be used for various labeling applications .

Scientific Research Applications

Fluorescein 6-Maleimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Fluorescein-5-Maleimide: Another thiol-reactive fluorescent dye with similar properties but different structural configuration.

    Iodoacetamidofluorescein: A thiol-reactive dye that also labels thiol groups but with a different reactive group.

Uniqueness: Fluorescein 6-Maleimide is unique due to its specific reactivity with thiol groups and its strong fluorescence emission. It offers high sensitivity and specificity for labeling applications, making it a preferred choice in many biochemical assays .

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)32-20-11-14(27)3-6-17(20)23(16)18-9-12(1-4-15(18)24(30)31)25-21(28)7-8-22(25)29/h1-11,26H,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFQJMQMVDKTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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